molecular formula C26H20N4O5 B12208759 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B12208759
M. Wt: 468.5 g/mol
InChI Key: VNWMVSLZXUDBOY-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 2 with a 4-methoxyphenyl carbonyl group and at position 3 with a methyl group. The molecular weight (estimated via structural analogs) is approximately 450–470 g/mol, though exact data are unavailable in the provided evidence. The 4-methoxy group may enhance solubility compared to nonpolar substituents, while the benzotriazinone ring could confer stability or pharmacological activity .

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C26H20N4O5/c1-15-20-13-17(27-23(31)14-30-26(33)19-5-3-4-6-21(19)28-29-30)9-12-22(20)35-25(15)24(32)16-7-10-18(34-2)11-8-16/h3-13H,14H2,1-2H3,(H,27,31)

InChI Key

VNWMVSLZXUDBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core through cyclization reactions. . The reaction conditions usually require the presence of catalysts like palladium and specific ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and benzotriazinyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran Cores

  • N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS: 923216-66-4) Key Differences: Replaces the 4-methoxyphenyl carbonyl with 4-chlorobenzoyl and substitutes the benzotriazinone-acetamide with a furan carboxamide. This could diminish target affinity in enzyme inhibition contexts .
  • N-[(4-Fluorophenyl)methyl]-1-benzofuran-2-carboxamide (CAS: 879162-48-8) Key Differences: Features a fluorophenylmethyl group instead of the 4-methoxyphenyl carbonyl and lacks the acetamide-benzotriazinone moiety. Implications: The fluorine atom introduces electronegativity but may reduce metabolic stability compared to methoxy. The simpler carboxamide structure suggests lower complexity for synthetic scalability .

Analogues with Benzotriazinone or Heterocyclic Moieties

  • 2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}-N-(4-methoxyphenyl)acetamide Key Differences: Replaces the benzotriazinone with a thiazolidinone-indole hybrid. The thioxo group and fluorobenzyl substituent introduce distinct electronic and steric profiles. Implications: Thiazolidinones are associated with antidiabetic and anti-inflammatory activity, whereas benzotriazinones are explored in kinase inhibition. This suggests divergent therapeutic applications .
  • Compounds with Triazole or Thiadiazole Linkers (e.g., CAS: 573943-64-3) Key Differences: Substitutes benzotriazinone with triazole or thiadiazole rings. For example, 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. Implications: Triazole/thiadiazole rings offer metabolic resistance but may reduce π-stacking efficiency compared to benzotriazinone. The pyridinyl group could enhance metal-binding capacity .

Comparative Data Table

Compound Name (CAS) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzofuran 4-Methoxyphenyl carbonyl, Benzotriazinone ~460 (estimated) High hydrogen-bonding potential
N-[2-(4-Chlorobenzoyl)-... (923216-66-4) Benzofuran 4-Chlorobenzoyl, Furan carboxamide ~430 Lower solubility, simplified pharmacophore
2-{(3Z)-3-[3-(4-Fluorobenzyl)-... (CAS: N/A) Indole-thiazolidinone Fluorobenzyl, Thioxo group 545.58 Anti-inflammatory potential
N-(4-Aminophenyl)-... (887358-45-4) Furan-carboxamide Aminophenyl 216.24 Higher toxicity risk

Research Findings and Implications

  • Target Compound Advantages: The 4-methoxyphenyl group balances solubility and metabolic stability. The benzotriazinone-acetamide moiety may enhance binding to enzymes like kinases or proteases via dual hydrogen bonding .
  • Limitations vs. Analogues: Synthetic complexity compared to furan-carboxamides . Potentially lower metabolic resistance than triazole-containing analogs .

Biological Activity

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H20N4O5
  • Molecular Weight : 468.5 g/mol
  • IUPAC Name : N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

The structural features include a benzofuran core and a benzotriazin moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through multiple pathways:

  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
  • Inhibition of Metastasis : The compound has been observed to downregulate key proteins involved in epithelial-mesenchymal transition (EMT), such as integrin α7 and MMP-9, which are critical for cancer cell invasion and migration.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound may modulate the activity of certain enzymes involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Study 2: Anticancer Effects

In a separate investigation focused on hepatocellular carcinoma (HCC), the compound demonstrated significant cytotoxicity against Huh7 cells with an IC50 value of 48.22 µM at 24 hours and 38.15 µM at 48 hours. The study also reported that the compound reduced cell motility and invasion.

Cell LineIC50 (µM) at 24hIC50 (µM) at 48h
Huh748.2238.15

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